molecular formula C12H8Cl2N2O2 B580497 (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone CAS No. 1245646-55-2

(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone

Cat. No.: B580497
CAS No.: 1245646-55-2
M. Wt: 283.108
InChI Key: SLUQGTXCJRSZIH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone is a compound with significant potential in medicinal chemistry, particularly for its biological activities. With a molecular formula of C₁₂H₈Cl₂N₂O₂ and a molecular weight of 283.11 g/mol, this compound has garnered attention for its applications in various therapeutic areas, including antimicrobial and anticancer research.

The compound features a dichloropyrimidine ring and a methoxyphenyl group, which contribute to its unique reactivity and biological properties. The structural characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC₁₂H₈Cl₂N₂O₂
Molecular Weight283.11 g/mol
CAS Number1245646-55-2
Boiling Point444.2 ± 45.0 °C (Predicted)
Density1.402 ± 0.06 g/cm³ (Predicted)

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest, making this compound a candidate for anticancer therapies .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Its ability to inhibit CDKs positions it as a promising candidate for cancer treatment. A study highlighted that similar pyrimidine derivatives have shown potent inhibitory activities against CDK1, CDK2, and CDK4, with substantial implications for treating cancers characterized by aberrant CDK activity .

Case Studies and Research Findings

  • Inhibition of Cyclin-Dependent Kinases : A study demonstrated that compounds with similar structures effectively inhibited CDK activity, leading to reduced proliferation in cancer cell lines .
  • Antiviral Activity : Research on related pyrimidine compounds revealed significant antiviral properties against HIV, suggesting that modifications in the pyrimidine structure could enhance efficacy against viral infections .
  • Comparative Analysis : A comparative study showed that this compound exhibited better selectivity towards CDK inhibitors compared to other similar compounds lacking the methoxy group .

Properties

IUPAC Name

(4,6-dichloropyrimidin-5-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c1-18-8-4-2-7(3-5-8)10(17)9-11(13)15-6-16-12(9)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUQGTXCJRSZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718253
Record name (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-55-2
Record name (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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